Carbamimidoyl-acetic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

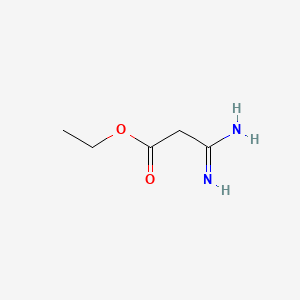

IUPAC Name |

ethyl 3-amino-3-iminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDKTLKBDJXJQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404736 |

Source

|

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-10-5 |

Source

|

| Record name | Carbamimidoyl-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for Carbamimidoyl-acetic acid ethyl ester?

Technical Whitepaper: Ethyl Amidinoacetate (Carbamimidoyl-acetic acid ethyl ester)

Executive Summary

Ethyl Amidinoacetate (systematically known as This compound ) is a critical C3-building block in heterocyclic chemistry. Functioning as a 1,3-binucleophile, it is primarily employed in the synthesis of pyrimidines and imidazoles—scaffolds ubiquitous in kinase inhibitors, antivirals, and agrochemicals. Due to the inherent instability of the free base, it is almost exclusively manufactured, stored, and handled as its hydrochloride salt .

This guide provides a definitive technical profile, a validated synthesis protocol via the Pinner reaction, and a mechanistic workflow for its application in drug discovery.

Identity & Physicochemical Profile

| Parameter | Technical Specification |

| Systematic Name | Ethyl 3-amino-3-iminopropanoate hydrochloride |

| Common Synonyms | Ethyl amidinoacetate hydrochloride; this compound HCl |

| CAS Number (Salt) | 57508-48-2 (Primary Commercial Form) |

| CAS Number (Free Base) | 50551-10-5 (Reference Only - Unstable) |

| Molecular Formula | C₅H₁₀N₂O₂[1][2] · HCl |

| Molecular Weight | 166.61 g/mol (Salt); 130.15 g/mol (Base) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexanes |

| Stability | Hygroscopic.[3][4] Hydrolyzes in moist air to form ethyl malonamate. Store at -20°C under inert atmosphere. |

Synthesis & Manufacturing: The Pinner Pathway

The industrial and laboratory standard for synthesizing Ethyl Amidinoacetate is the Pinner Synthesis . This two-step sequence converts the nitrile of ethyl cyanoacetate into an imidate ester intermediate, which is subsequently ammonolyzed to the amidine.

Mechanism of Action

-

Activation: Anhydrous HCl protonates the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.

-

Addition: Ethanol attacks the activated nitrile to form the Imidate Hydrochloride (Pinner Salt).

-

Ammonolysis: Treatment with anhydrous ammonia displaces the ethoxy group, yielding the amidine.

Figure 1: The Pinner Synthesis pathway converting Ethyl Cyanoacetate to Ethyl Amidinoacetate Hydrochloride.

Experimental Protocol: Validated Synthesis

Safety Warning: This protocol involves toxic gases (HCl, NH₃) and moisture-sensitive intermediates. Perform all operations in a fume hood using Schlenk techniques.

Step 1: Formation of the Imidate Salt

-

Setup: Charge a flame-dried 3-neck round-bottom flask with Ethyl Cyanoacetate (11.3 g, 100 mmol) and anhydrous Ethanol (5.0 g, 110 mmol) in dry Diethyl Ether (50 mL).

-

Acidification: Cool the solution to 0°C in an ice/salt bath. Slowly bubble dry HCl gas through the solution for 2–3 hours until saturation is reached (approx. 120 mmol).

-

Critical Control Point: Moisture exclusion is vital. Water will hydrolyze the imidate to Ethyl Malonamate (CAS 7597-56-0), a common impurity.

-

-

Crystallization: Seal the flask and store at 0–4°C for 24 hours. The imidate hydrochloride will precipitate as a white solid.

-

Isolation: Filter the solid rapidly under nitrogen (highly hygroscopic), wash with cold dry ether, and dry under vacuum.

Step 2: Ammonolysis to Amidine

-

Preparation: Suspend the isolated Imidate Hydrochloride (approx. 15 g) in anhydrous Ethanol (40 mL) cooled to -10°C.

-

Reaction: Add a solution of 7N Ammonia in Methanol (1.1 eq) dropwise over 30 minutes. Maintain temperature below 0°C to prevent polymerization.

-

Workup: Stir at 0°C for 4 hours, then allow to warm to room temperature. Filter off the ammonium chloride byproduct.[5]

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Ether to yield Ethyl Amidinoacetate Hydrochloride .

Synthetic Utility: Pyrimidine Construction

Ethyl Amidinoacetate is a premier "N-C-N" binucleophile. Its most valuable application is in the synthesis of Pyrimidin-2-yl acetic acid derivatives via condensation with 1,3-dicarbonyl electrophiles. This reaction constructs the pyrimidine core while retaining an ester handle for further diversification (e.g., reduction to alcohol, hydrolysis to acid).

Application Workflow: Synthesis of Ethyl (4,6-dimethylpyrimidin-2-yl)acetate

Figure 2: Cyclocondensation workflow for generating pyrimidine scaffolds from Ethyl Amidinoacetate.

Protocol Summary:

-

Dissolve Ethyl Amidinoacetate HCl (1 eq) in Ethanol.

-

Add Sodium Ethoxide (1.0 eq) to liberate the free amidine base in situ.

-

Add Acetylacetone (1.1 eq) and reflux for 4–6 hours.

-

The amidine nitrogens condense with the ketone carbonyls of acetylacetone, eliminating two molecules of water to form the aromatic pyrimidine ring.

References

-

PubChem. (2025).[2][4] Ethyl 3-amino-3-iminopropanoate hydrochloride (Compound Summary). National Library of Medicine. [Link]

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Synthesis mechanism).

- Hull, R. (1957). The Synthesis of Pyrimidines. Journal of the Chemical Society.

Sources

Chemical Properties & Development Profile: Guanidinoacetic Acid Ethyl Ester (GAA-Et)

Executive Summary

Guanidinoacetic Acid Ethyl Ester (GAA-Et) represents a strategic chemical modification of Guanidinoacetic Acid (GAA), the direct metabolic precursor to creatine. In drug development and nutritional biochemistry, GAA-Et is investigated primarily as a pro-metabolite designed to overcome the poor passive diffusion of GAA across the blood-brain barrier (BBB) and intestinal epithelium.

While esterification significantly enhances lipophilicity (increasing LogP), it introduces a critical chemical instability: rapid non-enzymatic cyclization to glycocyamidine (the GAA analog of creatinine). This guide analyzes the physicochemical trade-offs, synthetic pathways, and stability kinetics that define GAA-Et's utility in therapeutic applications.

Molecular Architecture & Physicochemical Profile

GAA-Et transforms the zwitterionic nature of native GAA into a cationic surfactant-like structure at physiological pH. By masking the carboxylic acid, the molecule loses its negative charge, leaving the highly basic guanidino group (

| Property | Guanidinoacetic Acid (GAA) | GAA Ethyl Ester (GAA-Et) | Relevance |

| CAS Number | 352-97-6 | 15901-27-6 (HCl salt) | Identification |

| Formula | Molecular Composition | ||

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 117.11 g/mol | 145.16 g/mol | Stoichiometry |

| Charge (pH 7.4) | Zwitterion (Net 0) | Cation (+1) | Membrane Permeability |

| LogP (Est.) | -1.11 (Hydrophilic) | -0.2 to +0.1 (Amphiphilic) | Bioavailability |

| Solubility | Moderate (Water) | High (Water/Ethanol) | Formulation |

| Stability | High (Solid/Solution) | Low (Aqueous) | Shelf-life / Efficacy |

Synthetic Pathways

Two primary methodologies exist for synthesizing GAA-Et. The choice depends on the availability of starting materials and the desired purity profile.

Method A: Fisher Esterification (Top-Down)

Direct esterification of GAA using anhydrous ethanol and an acid catalyst (Thionyl chloride or dry HCl gas).

-

Pros: Single-step reaction; uses inexpensive reagents.

-

Cons: Requires strict anhydrous conditions to prevent hydrolysis; difficult to remove unreacted GAA without cation exchange chromatography.

Method B: Guanidylation of Glycine Ethyl Ester (Bottom-Up)

Reaction of Glycine Ethyl Ester HCl with a guanidulating agent (e.g., S-methylisothiourea or Cyanamide).

-

Pros: Avoids exposing the sensitive ester bond to harsh reflux conditions; higher yield of ester product.

-

Cons: Requires removal of methyl mercaptan or other leaving groups.

Visualization: Synthetic Logic

Caption: Synthetic routes for GAA-Et showing the competing degradation pathway to Glycocyamidine.

Reactivity & Stability: The Cyclization Trap

The defining chemical property of GAA-Et is its intramolecular cyclization . Unlike native GAA, which is stable in solution, the ethyl ester makes the carbonyl carbon highly electrophilic. The free electrons on the guanidine nitrogen attack the carbonyl, ejecting ethanol and forming the cyclic lactam Glycocyamidine (2-iminoimidazolidin-4-one).

Mechanism of Failure

-

Nucleophilic Attack: The guanidine nitrogen (N-3) attacks the ester carbonyl.

-

Elimination: Ethanol is displaced.

-

Result: Formation of a stable 5-membered ring (Glycocyamidine).

Kinetics: This reaction is pH-dependent.[3] At acidic pH (storage), the guanidine is protonated and less nucleophilic, conferring stability. At physiological pH (7.4), a fraction of the guanidine deprotonates, triggering rapid cyclization (

Stability Comparison

| Compound | Aqueous Stability (pH 7.4) | Degradation Product | Biological Activity of Product |

| GAA | Stable | None | Active (Precursor) |

| GAA-Et | Unstable ( | Glycocyamidine | Inactive / Excreted |

| Creatine | Stable | None | Active |

| Creatine Ethyl Ester | Unstable | Creatinine | Inactive (Renal Load) |

Advanced Application: Diacetyl-GAAE

To mitigate the instability of simple GAA-Et, researchers have developed N,N-diacetyl guanidinoacetic acid ethyl ester (Diacetyl-GAAE) .

-

Rationale: Acetylation of the guanidine group reduces its basicity and nucleophilicity, preventing the intramolecular attack on the ester.

-

Result: A highly lipophilic, stable prodrug that can cross the BBB. Once inside the cell, esterases and amidases cleave the protecting groups to release active GAA.

-

Use Case: Treatment of Creatine Transporter Deficiency (CTD), where the native transporter (SLC6A8) is non-functional, and passive diffusion is required.

Experimental Protocols

Protocol 1: Synthesis of GAA Ethyl Ester Hydrochloride

Objective: Produce high-purity GAA-Et HCl via Fisher Esterification.

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with GAA (10.0 g, 85.4 mmol) and anhydrous Ethanol (100 mL) .

-

Activation: Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (7.0 mL, 96 mmol) over 30 minutes. Caution: Exothermic, HCl gas evolution.

-

Reflux: Remove ice bath and heat to reflux (80°C) for 4 hours. The suspension should dissolve into a clear solution.

-

Isolation: Concentrate in vacuo to remove excess ethanol and SOCl2.

-

Purification: Recrystallize the resulting white solid from Ethanol/Ether (1:3).

-

Validation:

-

Yield: Expect ~85-90%.

-

Melting Point: ~135-140°C (dec).

-

1H NMR (D2O): Check for ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm). Ensure integration matches the methylene singlet of glycine (~4.0 ppm).

-

Protocol 2: HPLC Stability Assay

Objective: Quantify the rate of cyclization to Glycocyamidine.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 4.0).

-

B: Acetonitrile.

-

Isocratic: 95% A / 5% B.

-

-

Detection: UV at 210 nm (Amide bond) and 235 nm.

-

Procedure:

-

Dissolve GAA-Et HCl in Phosphate Buffered Saline (pH 7.4) at 37°C.

-

Inject samples every 15 minutes for 4 hours.

-

Monitor the decrease in the GAA-Et peak and the appearance of the Glycocyamidine peak (elutes earlier due to loss of ethyl group).

-

References

-

Ostojic, S. M. (2022).[4][6][8] Guanidinoacetic acid ethyl ester as a prodrug strategy. Biomedicine & Pharmacotherapy .[10]

-

Gualano, B., et al. (2011). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Journal of the International Society of Sports Nutrition .[1]

-

Trotter, P. J., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue. Brain Sciences .

-

European Food Safety Authority. (2009).[11] Safety and efficacy of guanidinoacetic acid as a feed additive. EFSA Journal .

-

ChemicalBook. (2024). Ethyl guanidinoacetate hydrochloride Properties (CAS 15901-27-6).

Sources

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102702032A - Synthesis method of guanidinoacetic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. cregaatine.com [cregaatine.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Carbamimidoyl-acetic acid ethyl ester from Glycine

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of carbamimidoyl-acetic acid ethyl ester, also known as ethyl 2-guanidinoacetate. This compound is a key precursor in various synthetic pathways, most notably in the industrial production of creatine monohydrate, a widely used dietary supplement. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It will detail the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target compound, with a focus on the underlying chemical principles and practical considerations for a successful synthesis.

Introduction: The Significance of this compound

This compound, or ethyl 2-guanidinoacetate, is a molecule of significant interest due to its role as a direct precursor to creatine. In biological systems, guanidinoacetic acid is synthesized from glycine and arginine and is subsequently methylated to form creatine, a vital molecule for energy homeostasis in cells with high and fluctuating energy demands, such as muscle and brain cells. The industrial synthesis of creatine often mimics this biological pathway, utilizing ethyl 2-guanidinoacetate as a key intermediate. A robust and efficient synthesis of this precursor is therefore of paramount importance.

This guide will focus on a reliable two-step synthetic route starting from the readily available amino acid, glycine. The process involves an initial esterification of glycine to its ethyl ester, followed by a guanidinylation reaction to introduce the carbamimidoyl group.

Synthetic Strategy and Mechanistic Insights

The overall synthesis of this compound from glycine is a two-stage process. This approach is necessary because the carboxylic acid group of glycine is not compatible with many guanidinylating agents. Therefore, the carboxylic acid is first protected as an ethyl ester.

Step 1: Esterification of Glycine

The first step is the conversion of glycine to its ethyl ester hydrochloride salt. This is a classic Fischer esterification reaction, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically hydrogen chloride. The acid serves two purposes: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol, and it also protonates the amino group of glycine, preventing it from acting as a competing nucleophile. The reaction is reversible, and to drive it to completion, an excess of the alcohol is used.

Reaction Scheme: Esterification of Glycine

Step 2: Guanidinylation of Glycine Ethyl Ester Hydrochloride

The second and key step is the introduction of the guanidino group onto the primary amine of glycine ethyl ester. This is achieved using a guanidinylating agent. A common and effective reagent for this transformation is O-methylisourea sulfate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the glycine ethyl ester and to facilitate the nucleophilic attack of the free amine on the O-methylisourea.

Reaction Scheme: Guanidinylation of Glycine Ethyl Ester

Mechanism of Guanidinylation with O-methylisourea:

The guanidinylation reaction proceeds via a nucleophilic addition-elimination mechanism. The free amino group of glycine ethyl ester acts as a nucleophile and attacks the electrophilic carbon atom of the O-methylisourea. This is followed by the elimination of methanol to form the stable guanidinium group. The choice of base is critical to ensure the deprotonation of the glycine ethyl ester hydrochloride without promoting unwanted side reactions.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Infrared (IR) spectra should be recorded on a Fourier-transform infrared spectrometer. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.

Synthesis of Glycine Ethyl Ester Hydrochloride

A straightforward and high-yielding procedure for the synthesis of glycine ethyl ester hydrochloride is the reaction of glycine with ethanol and a source of hydrogen chloride.[1][2]

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine (1.0 eq).

-

Add absolute ethanol (10-15 volumes).

-

Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring until saturation, or alternatively, add a pre-prepared saturated solution of HCl in ethanol.[1]

-

Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford glycine ethyl ester hydrochloride.

Synthesis of this compound

The guanidinylation of glycine ethyl ester hydrochloride is achieved using O-methylisourea sulfate in the presence of a suitable base.

Procedure:

-

In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in water or a suitable alcohol like methanol or ethanol.

-

Cool the solution in an ice bath and add a solution of a base, such as sodium hydroxide or triethylamine (2.0 eq), dropwise while maintaining the temperature below 5 °C.

-

In a separate flask, dissolve O-methylisourea sulfate (0.5 eq, as it contains two equivalents of O-methylisourea) in water.

-

Add the O-methylisourea sulfate solution to the reaction mixture containing the free glycine ethyl ester.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or water/acetone.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| Glycine Ethyl Ester Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | White crystalline solid | 142-145 | >90 |

| This compound | C₅H₁₁N₃O₂ | 145.16 | White solid | - | Variable |

Characterization of this compound

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet or doublet for the methylene group adjacent to the guanidino group, and broad signals for the NH protons of the guanidinium group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, and the carbon of the guanidinium group.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the guanidinium group, the C=O stretching of the ester, and C-N stretching vibrations.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from glycine.

Caption: Two-step synthesis of this compound.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound from glycine. The described protocols, based on established chemical principles, provide a clear pathway for the preparation of this important creatine precursor. The detailed explanation of the reaction mechanisms and the inclusion of characterization data will aid researchers in successfully synthesizing and validating the target compound. Adherence to good laboratory practices and safety precautions is essential for all the procedures described herein.

References

- Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213.

- Google Patents. (2014). Production method for glycine ethyl ester hydrochloride. CN103864632A.

- PrepChem. (2023). Preparation of glycine ethyl ester hydrochloride.

- Google Patents. (2012). Synthesis method of guanidinoacetic acid. CN102702032A.

- Google Patents. (2016).

- ChemicalBook. (2023). Guanidineacetic acid(352-97-6) 1H NMR spectrum.

- Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinica chimica acta, 308(1-2), 173–178.

- Struys, E. A., et al. (2009). Guanidinoacetate methyltransferase (GAMT) deficiency diagnosed by proton NMR spectroscopy of body fluids. Journal of inherited metabolic disease, 32(S1), 147-152.

Sources

Technical Monograph: Carbamimidoyl-acetic acid ethyl ester (GAA-Et)

A Prodrug Strategy for Bypassing SLC6A8 Transport Bottlenecks in Creatine Biosynthesis

Executive Summary

Carbamimidoyl-acetic acid ethyl ester (Ethyl Guanidinoacetate, or GAA-Et) represents a strategic chemical modification of Guanidinoacetic Acid (GAA), the direct metabolic precursor to creatine. While creatine supplementation is ubiquitous, its therapeutic efficacy in cerebral creatine deficiency syndromes (CCDS) is severely limited by the blood-brain barrier (BBB) impermeability of creatine in the absence of functional SLC6A8 transporters.

This guide analyzes GAA-Et as a lipophilic prodrug designed to bypass SLC6A8 via passive diffusion. We explore its synthesis, metabolic activation via carboxylesterases and Guanidinoacetate N-methyltransferase (GAMT), and its physicochemical stability relative to Creatine Ethyl Ester (CEE).

Molecular Architecture & Therapeutic Rationale

IUPAC Name: Ethyl 2-carbamimidamidoacetate Common Name: Ethyl Guanidinoacetate (GAA-Et) Molecular Formula: C5H10N2O2 Molecular Weight: 130.15 g/mol [1]

The Transporter Bottleneck (SLC6A8)

Endogenous creatine synthesis requires two steps:

-

AGAT (Kidney): Arginine + Glycine

Guanidinoacetate (GAA). -

GAMT (Liver/Brain): GAA + S-Adenosylmethionine (SAM)

Creatine.

In healthy physiology, the SLC6A8 transporter moves creatine into the brain and muscle.[2] In Creatine Transporter Deficiency (CTD) , SLC6A8 is non-functional. Exogenous creatine cannot cross the BBB. GAA, however, has a secondary, albeit inefficient, transport capacity or can be synthesized locally if precursors are available.

The Ester Prodrug Strategy

Esterification of the carboxylic acid moiety of GAA masks its negative charge, significantly increasing lipophilicity (LogP). This modification aims to shift the transport mechanism from carrier-mediated (SLC6A8) to passive diffusion , allowing the molecule to permeate the BBB. Once intracellular, ubiquitous non-specific esterases hydrolyze the ethyl group, liberating GAA for methylation by GAMT.

Metabolic Bioactivation Pathway

The utility of GAA-Et relies on a specific "Bioactivation Cascade." Unlike creatine esters, which regenerate creatine directly upon hydrolysis, GAA-Et regenerates the precursor, requiring an additional enzymatic step.

Pathway Logic

-

Influx: GAA-Et crosses the plasma membrane/BBB via passive diffusion.

-

Phase I Metabolism: Intracellular Carboxylesterases (CES1/CES2) hydrolyze the ester bond.

-

Anabolic Conversion: Cytosolic GAMT methylates GAA using SAM as the donor.

-

Final Product: Creatine (trapped intracellularly).[3]

Figure 1: The Bioactivation Cascade of GAA-Et. Success depends on the rate of enzymatic hydrolysis (

Chemical Synthesis Protocol

Objective: Synthesize Ethyl Guanidinoacetate Hydrochloride via Fischer Esterification. Scale: Laboratory (10g basis).

Reagents

-

Guanidinoacetic Acid (Glycocyamine): 10.0 g (85.4 mmol)

-

Absolute Ethanol (Anhydrous): 150 mL

-

Thionyl Chloride (

): 12.4 mL (170 mmol) -

Diethyl Ether (for precipitation)

Methodology

-

Setup: Equip a 250mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and an addition funnel. Place in an ice bath (

). -

Solvent Charge: Add 150 mL of absolute ethanol.

-

Acid Catalyst Generation: Dropwise, add Thionyl Chloride to the ethanol over 20 minutes.

-

Substrate Addition: Remove the addition funnel and add solid Guanidinoacetic Acid in small portions.

-

Reflux: Transfer the flask to a heating mantle. Heat to reflux (

) for 4–6 hours. The suspension should dissolve as the ester forms. -

Concentration: Cool to room temperature. Remove excess ethanol/HCl under reduced pressure (Rotary Evaporator,

). -

Crystallization: The residue is a viscous oil or semi-solid. Add 50 mL cold diethyl ether and scratch the flask wall to induce crystallization.

-

Filtration: Filter the white precipitate under vacuum. Wash with cold ether (

). -

Drying: Dry in a vacuum desiccator over

overnight.

Yield Expectation: 85–90%. Characterization:

-

1H NMR (D2O):

1.25 (t, 3H,

Stability & Degradation Kinetics

A critical failure mode for creatine esters (e.g., Creatine Ethyl Ester) is their rapid cyclization into creatinine in aqueous environments (neutral pH) before they can be hydrolyzed.

Comparative Stability: GAA-Et vs. Creatine-Et

-

Creatine-Et: Contains an N-methyl group.[9] This methyl group creates steric bulk that pushes the carbonyl carbon closer to the guanidino nitrogen (The "Thorpe-Ingold" or gem-dimethyl effect analog), accelerating cyclization to Creatinine.

-

GAA-Et: Lacks the N-methyl group. The rotational freedom is higher, making the cyclization to Glycocyamidine (the GAA analog of creatinine) kinetically slower than CEE cyclization.

Data Summary Table: Theoretical Half-Lives (pH 7.4, 37°C)

| Compound | Primary Degradation Product | Est.[1][6][10] Half-Life ( | Mechanism Dominance |

| Creatine Ethyl Ester | Creatinine | < 10 minutes | Rapid Cyclization |

| GAA Ethyl Ester | Glycocyamidine | ~ 60-120 minutes | Competing Hydrolysis/Cyclization |

| GAA (Free Acid) | Stable | > 24 hours | N/A |

Note: While GAA-Et is more stable than CEE, it is still prone to cyclization. Rapid enzymatic hydrolysis is required for efficacy.

Experimental Validation: In Vitro Hydrolysis Assay

To validate the "Prodrug" claim, one must prove that plasma esterases release GAA before the molecule cyclizes.

Protocol: Plasma Stability Assay

Reagents:

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4 (Control).

-

HPLC grade Acetonitrile.

-

Internal Standard: Creatine-d3.

Workflow:

-

Preparation: Spike GAA-Et into pre-warmed (

) Plasma and PBS to a final concentration of -

Sampling: At

min, remove -

Quenching: Immediately add

ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity. -

Centrifugation: Spin at 10,000g for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS.

-

Monitor: Decay of GAA-Et (Parent) and Appearance of GAA (Hydrolysis) vs. Glycocyamidine (Cyclization).

-

Figure 2: Experimental workflow for validating metabolic stability and bioactivation.

References

-

Trotier-Faurion, A., et al. (2013).[11] Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency.[12] Journal of Medicinal Chemistry.

-

Gualano, B., et al. (2011). Creatine supplementation does not impair kidney function in type 2 diabetic patients: a randomized, double-blind, placebo-controlled, clinical trial. European Journal of Applied Physiology. (Context on Creatine/GAA safety).

- Adriano, E., et al. (2011). Creatine ethyl ester instability. 4th International Conference on the Creatine Transporter. (Establishes the instability baseline for ethyl esters).

-

PubChem. (2023).[1] this compound (Compound Summary).

-

Schulze, A. (2003). Creatine deficiency syndromes.[3][6][7][8][11][12][13] Molecular and Cellular Biochemistry. ( foundational mechanism of GAMT/AGAT).

Sources

- 1. This compound | C5H10N2O2 | CID 4599837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of SLC6A8 mutation-induced creatine deficiency on cellular function in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Creatine - Wikipedia [en.wikipedia.org]

- 9. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. The Role of Preclinical Models in Creatine Transporter Deficiency: Neurobiological Mechanisms, Biomarkers and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GAMT guanidinoacetate N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Mechanism of Action of Guanidinoacetic Acid Ethyl Ester (GAA-EE)

A Technical Guide on Prodrug Strategies for Creatine Transporter Deficiency

Executive Summary

Guanidinoacetic acid ethyl ester (GAA-EE) represents a targeted medicinal chemistry strategy designed to overcome the bioavailability limitations of Guanidinoacetic acid (GAA) and Creatine (Cr), particularly in the context of Creatine Transporter Deficiency (CTD) .[1] While native creatine relies on the solute carrier transporter SLC6A8 for cellular uptake—a transporter often mutated in X-linked mental retardation—GAA-EE utilizes an ester-based prodrug motif to facilitate passive diffusion across the Blood-Brain Barrier (BBB) and plasma membranes.

This guide details the molecular logic, pharmacokinetics, and intracellular bioenergetics of GAA-EE. It distinguishes between the theoretical "prodrug-to-creatine" pathway and the observed "vicarious energy system" (GAA-PhosphoGAA), providing researchers with a nuanced, evidence-based framework for experimental validation.

Part 1: Molecular Rationale & Architecture

The Transport Bottleneck

Endogenous creatine synthesis involves two steps:

-

AGAT (L-Arginine:glycine amidinotransferase): Synthesizes GAA from Arginine and Glycine (primarily in the kidney).[2][3][4]

-

GAMT (Guanidinoacetate N-methyltransferase): Methylates GAA to Creatine (primarily in the liver).[2][3]

The brain possesses its own synthesis machinery, but in patients with SLC6A8 mutations , neither circulating creatine nor GAA can effectively enter neurons, as both rely on this specific transporter.

The Esterification Strategy

GAA-EE is synthesized by esterifying the carboxylic acid group of GAA with ethanol. This modification serves two critical functions:

-

Lipophilicity Enhancement: It masks the polar carboxyl group, significantly increasing the partition coefficient (LogP), allowing the molecule to bypass the defective SLC6A8 protein and enter cells via passive diffusion .

-

Stability Optimization: Unlike Creatine Ethyl Ester, which rapidly cyclizes to creatinine due to the steric influence of the N-methyl group, GAA-EE lacks this N-methyl group, theoretically offering superior chemical stability against non-enzymatic cyclization.

Part 2: Mechanism of Action (The Core)

The mechanism of action follows a three-phase "Infiltration-Activation-Conversion" model.

Phase 1: Transporter-Independent Influx

Unlike native GAA, which requires active transport via SLC6A6 (Taurine transporter) or SLC6A8, GAA-EE permeates the endothelial cells of the BBB and the neuronal plasma membrane driven by a concentration gradient.

Phase 2: Intracellular Bioactivation

Once cytosolic, GAA-EE is subjected to hydrolysis by ubiquitous intracellular carboxylesterases (CES) .

-

Reaction:

-

Kinetics: This step is rapid, trapping the polar GAA inside the cell where it can no longer diffuse back out (The "Ion Trapping" effect).

Phase 3: Metabolic Bifurcation

Here, the pathway splits based on the presence of GAMT and the availability of S-Adenosyl Methionine (SAMe):

-

The Canonical Pathway (Ideal): GAA is methylated by GAMT to form Creatine, which is then phosphorylated by Creatine Kinase (CK) to Phosphocreatine (PCr).[5]

-

The Vicarious Pathway (Observed): In tissues with low GAMT activity or SAMe depletion, GAA itself is phosphorylated by CK to form Phospho-GAA . Phospho-GAA acts as an alternative high-energy phosphate donor, sustaining ATP levels despite the absence of creatine.

Visualization: The Bypass Pathway

The following diagram illustrates the molecular traffic and the bypass of the defective SLC6A8 transporter.

Caption: Schematic of GAA-EE bypassing the SLC6A8 transporter via passive diffusion, followed by intracellular hydrolysis and metabolic bifurcation into Creatine or Phospho-GAA.

Part 3: Experimental Validation Protocols

To validate the efficacy of GAA-EE, researchers must confirm stability, transport, and bioenergetic conversion. The following protocols are designed for high reproducibility.

Protocol A: Plasma vs. Cytosolic Stability Assay

Objective: Determine if GAA-EE remains intact in plasma (to reach the target tissue) but hydrolyzes efficiently inside the cell.

-

Preparation:

-

Prepare 10 mM stock of GAA-EE in DMSO.

-

Collect Heparinized Mouse Plasma and prepare Cytosolic Fraction (S9 fraction) from liver/brain homogenates.

-

-

Incubation:

-

Group A (Plasma): Add 10 µL stock to 990 µL plasma (37°C).

-

Group B (Cytosol): Add 10 µL stock to 990 µL S9 fraction (37°C).

-

Group C (Control): PBS buffer (pH 7.4).

-

-

Sampling:

-

Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 mins.

-

Quench immediately with 300 µL ice-cold Acetonitrile (ACN).

-

-

Analysis (HPLC-MS/MS):

-

Centrifuge (10,000g, 10 min). Inject supernatant.

-

Monitor: Decay of GAA-EE (Parent) and appearance of GAA (Metabolite).

-

Success Criteria:

in Plasma > 60 min;

-

Protocol B: Transporter-Blocked Brain Slice Viability

Objective: Prove bioenergetic rescue in an SLC6A8-deficient model.

-

Tissue Prep: Prepare 400 µm hippocampal slices from wild-type mice.

-

Transporter Blockade: Pre-incubate slices for 30 min with β-guanidinopropionic acid (β-GPA) or a specific SLC6A8 inhibitor to simulate CTD.

-

Treatment:

-

Control: ACSF (Artificial Cerebrospinal Fluid).

-

Experimental: ACSF + 100 µM GAA-EE.

-

Comparator: ACSF + 100 µM Native Creatine (Should fail due to blockade).

-

-

Electrophysiology/Viability:

-

Measure Population Spike Amplitude (PSA) in CA1 region after hypoxic stress (10 min hypoxia).

-

Data Output: Recovery % of PSA post-hypoxia.

-

Experimental Workflow Diagram

Caption: Workflow for validating GAA-EE efficacy using transporter-blocked brain slices and dual-readout analysis (Chemical & Functional).

Part 4: Quantitative Data Summary

The following table summarizes key physicochemical and pharmacokinetic properties comparing Native Creatine, GAA, and GAA-EE.

| Parameter | Native Creatine | Native GAA | GAA-EE (Prodrug) | Implication |

| LogP (Lipophilicity) | -1.76 (Hydrophilic) | -2.5 (Very Hydrophilic) | ~0.5 (Amphiphilic) | GAA-EE can cross membranes passively. |

| Transport Mechanism | Active (SLC6A8) | Active (SLC6A6/SLC6A8) | Passive Diffusion | GAA-EE bypasses genetic defects. |

| BBB Permeability | Low (Saturable) | Low (Saturable) | High (Predicted) | Critical for treating neurological CTD. |

| Chemical Stability | High (Solid state) | High | Moderate (Hydrolysis prone) | Requires formulation protection (e.g., Diacetyl). |

| Primary Metabolite | Phosphocreatine | Creatine | GAA -> Creatine | GAA-EE acts as a precursor source. |

Part 5: Clinical & Therapeutic Implications[6][7]

The "Trojan Horse" for SLC6A8 Deficiency

The primary clinical application of GAA-EE is for patients with Creatine Transporter Deficiency (CTD) . Current standard of care (high-dose creatine + arginine/glycine) often fails because the transporter required to move these substrates into the brain is absent. GAA-EE provides a "backdoor" entry.

The Diacetyl Derivative Optimization

While GAA-EE is the base molecule, recent research (Adriano et al., 2018; 2022) suggests that modifications such as Diacetyl-Guanidinoacetic Acid Ethyl Ester (Diacetyl-GAAE) may offer superior stability and tissue viability profiles.

-

Observation: In murine brain slices, Diacetyl-GAAE improved tissue viability during blockade but did not drastically raise creatine levels.[1][6]

Safety Considerations

-

Methylation Demand: High flux of GAA to Creatine consumes SAMe, potentially leading to elevated Homocysteine (a cardiovascular risk factor). Co-supplementation with Betaine or methyl donors may be required.

-

Neurotoxicity: Excessive accumulation of GAA (if not methylated) can be epileptogenic (GABA antagonist). Dosing must be titrated to match GAMT capacity.

References

-

Adriano, E., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency.[6] Brain Sciences, 12(1),[6] 85. Link

-

Adriano, E., et al. (2018). Di-acetyl creatine ethyl ester, a new creatine derivative for the possible treatment of creatine transporter deficiency.[4] Neuroscience Letters, 665, 217-223.[4] Link

-

Ostojic, S. M. (2015). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids, 47(12), 2669-2670. Link

-

Tachikawa, M., & Hosoya, K. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier. Fluids and Barriers of the CNS, 8(1), 13. Link

-

Gualano, B., et al. (2011). Creatine supplementation in the aging population: effects on skeletal muscle, bone and brain. Amino Acids, 40(5), 1349-1362. Link

Sources

- 1. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Creatine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Creatine - Wikipedia [en.wikipedia.org]

- 6. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing Bioenergetic Potential: A Technical Guide to the Therapeutic Applications of Carbamimidoyl-acetic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamimidoyl-acetic acid ethyl ester, more commonly known as ethyl guanidinoacetate, is a synthetic prodrug of guanidinoacetic acid (GAA). Its primary therapeutic rationale lies in its role as a direct precursor to creatine, a pivotal molecule in cellular energy homeostasis. Upon administration, it is anticipated to be rapidly hydrolyzed by endogenous esterases to yield GAA, which is then methylated in the liver and other tissues to form creatine. This guide provides a comprehensive technical overview of the biochemical foundation, potential therapeutic applications, pharmacokinetic profile, and safety considerations for ethyl guanidinoacetate and its active metabolite, GAA. We will explore its potential in treating conditions characterized by impaired energy metabolism, from rare genetic creatine deficiencies to broader applications in neuroprotection, cardiovascular health, and age-related decline in muscle function. This document synthesizes preclinical and clinical findings and provides detailed experimental protocols to empower researchers in the evaluation of this promising bioenergetic agent.

Biochemical Rationale: The Creatine Synthesis Pathway and the Role of a Prodrug

The human body's capacity for high-energy phosphate buffering in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, is critically dependent on the creatine kinase/phosphocreatine (CK/PCr) system. Creatine, synthesized endogenously in a two-step process, acts as the substrate for this system.

-

Step 1 (Kidney & Pancreas): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetic acid (GAA) and ornithine.[1]

-

Step 2 (Primarily Liver): GAA is transported to the liver, where guanidinoacetate N-methyltransferase (GAMT) methylates it using S-adenosyl-methionine (SAM) as the methyl donor, yielding creatine.[1][2]

Creatine is then transported via the bloodstream and taken up by target tissues through a specific transporter (SLC6A8) to be phosphorylated into phosphocreatine.[1] During intense activity, phosphocreatine rapidly regenerates adenosine triphosphate (ATP) from adenosine diphosphate (ADP), providing an immediate energy reserve.[2]

The therapeutic hypothesis for this compound is based on its function as a prodrug for GAA. As an ethyl ester, it is expected to exhibit increased lipophilicity compared to GAA, potentially enhancing its absorption and tissue distribution. Following absorption, ubiquitous esterase enzymes in the blood and tissues would cleave the ethyl group, releasing GAA for conversion into creatine. This strategy aims to augment the body's natural creatine pool, thereby enhancing the capacity of the CK/PCr energy system.

Potential Therapeutic Applications

The strategy of elevating tissue creatine levels via its precursor has several potential therapeutic applications, primarily centered on conditions of bioenergetic deficit.

Cerebral Creatine Deficiency Syndromes (CCDS)

Genetic defects in the AGAT or GAMT enzymes lead to an inability to synthesize creatine, resulting in severe neurological symptoms.[2] Another form, Creatine Transporter (CRT) Deficiency, results from a faulty SLC6A8 transporter, preventing creatine from entering the brain.[2][3] While AGAT and GAMT deficiencies can be managed with high-dose creatine supplementation, CRT deficiency is more challenging. Delivering a precursor like GAA, or a more lipophilic prodrug that can cross the blood-brain barrier and cell membranes independently of the CRT, is a key therapeutic strategy being explored.[3][4] A study investigating a lipophilic GAA derivative, diacetyl guanidinoacetic acid ethyl ester (diacetyl-GAAE), showed it could improve tissue viability in vitro even when the creatine transporter was blocked, suggesting potential for treating CRT deficiency.[3][4][5]

Neurodegenerative and Neuromuscular Disorders

Impaired energy metabolism is a common feature of many neurodegenerative diseases. Historically, GAA was investigated in the 1950s for a range of conditions, including poliomyelitis, myopathic muscular dystrophy, and motor-neuron disease, with some patients reporting improved wellbeing and work capacity.[6][7] The rationale is that by boosting cerebral and muscular creatine, GAA supplementation could help restore ATP buffering capacity, protecting neurons and muscle cells from energy failure.

Cardiovascular Health

Early clinical research in patients with heart disease, including congestive heart failure and coronary arteriosclerosis, suggested that GAA administration led to an improved sense of wellbeing and reduced fatigue, an effect attributed to the recovery of cardiac phosphocreatine stores.[6] This suggests a potential role in supporting the bioenergetics of the myocardium.

Sarcopenia and Age-Related Decline

Aging is associated with a decline in muscle mass, strength, and cognitive function. A pilot study in individuals aged 65 and older found that an 8-week supplementation with a GAA-creatine mixture significantly improved concentrations of brain and muscle creatine and enhanced functional mobility outcomes compared to a placebo.[8] This highlights its potential to mitigate age-related impairments in functional abilities.

Performance Enhancement in Healthy Individuals

As a precursor to creatine, GAA has been evaluated for its ergogenic effects. Studies in healthy, physically active individuals have shown that oral GAA supplementation can improve muscle strength and endurance, even at relatively low doses (e.g., 1.2 g/day ).[7][9]

Pharmacokinetics and Metabolism

The therapeutic efficacy of an orally administered compound is dependent on its pharmacokinetic (PK) profile.

-

Absorption and Bioavailability: A study on single oral doses of GAA in healthy volunteers demonstrated dose-dependent pharmacokinetics.[10] Across a dose range of 1.2 g to 4.8 g, the systemic exposure to GAA (measured by the area under the concentration-time curve) increased in a greater-than-dose-proportional manner.[10] While data for the ethyl ester form is not available, esterification is a common prodrug strategy to enhance absorption.

-

Metabolism: The primary metabolic fate of the ethyl ester is hydrolysis to GAA. GAA is then converted to creatine. Ingestion of GAA at doses of 1.2 g, 2.4 g, and 4.8 g elevated plasma creatine by 80%, 116%, and 293%, respectively, compared with placebo, confirming its role as an effective creatine precursor.[10]

-

Distribution: The volume of distribution for GAA was found to be dose-dependent, decreasing at higher doses, suggesting saturable tissue uptake mechanisms.[10]

-

Elimination: The elimination half-life of GAA was also dose-dependent, increasing from <1.75 hours at lower doses to >2.1 hours at a 4.8 g dose.[10]

| Pharmacokinetic Parameter | 1.2 g GAA Dose | 2.4 g GAA Dose | 4.8 g GAA Dose |

| Lag Time (T_lag) | 0.14 ± 0.17 h | 0.31 ± 0.18 h | 0.38 ± 0.32 h |

| Elimination Half-Life (t_½) | < 1.75 h | < 1.75 h | > 2.1 h |

| Volume of Distribution (Vd) | 102.6 ± 17.3 L | 97.5 ± 15.7 L | 61.1 ± 12.7 L |

| Increase in Plasma Creatine | ~80% vs. Placebo | ~116% vs. Placebo | ~293% vs. Placebo |

| Data summarized from a single-dose study in healthy volunteers.[10] |

Safety and Toxicology

The primary safety concern associated with GAA supplementation is its potential to increase plasma homocysteine.[6] The conversion of GAA to creatine is a methylation-intensive process that consumes SAM, producing S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Elevated homocysteine is a known risk factor for cardiovascular disease.

-

One study reported that 3 g of GAA per day for 10 weeks significantly elevated serum homocysteine, with 20% of participants developing clinically relevant hyperhomocysteinemia.[6]

-

This effect can be mitigated. Co-administration of GAA with methyl-group donors such as betaine, vitamin B12, vitamin B6, and folic acid has been shown to prevent the rise in serum homocysteine.[6]

-

Concerns about GAA-induced neurotoxicity or epileptogenesis have been raised, particularly in the context of high cerebral GAA levels in GAMT deficiency.[11][12] However, recent in vitro studies using hippocampal brain slices found that GAA is not neurotoxic or epileptogenic at physiologically relevant concentrations.[3][4][5] Interestingly, one study found that GAA can act as a partial agonist at GABA(A) receptors, which may contribute to its neurological effects.[12]

Experimental Protocols for Evaluation

Protocol: In Vitro Assessment of Creatine Synthesis from a Prodrug in Brain Tissue

This protocol is adapted from methodologies used to assess GAA and its derivatives in neural tissue.[3][4]

Objective: To determine if this compound is converted to creatine in brain tissue slices and to assess its impact on tissue bioenergetics.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rodent (e.g., Wistar rat) according to approved institutional protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 400 µm thick hippocampal or cortical slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Incubation:

-

Transfer individual slices to a multi-well plate containing 1 mL of oxygenated aCSF per well.

-

Prepare test solutions: Vehicle (aCSF), GAA (positive control, e.g., 1 mM), and this compound (test compound, e.g., 0.1, 0.5, 1 mM).

-

Incubate slices with test solutions for a defined period (e.g., 2 hours) at 37°C with continuous oxygenation.

-

-

Tissue Processing:

-

After incubation, wash slices twice with ice-cold phosphate-buffered saline (PBS).

-

Homogenize each slice in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Quantification (Self-Validation):

-

Analyze the supernatant for GAA, creatine, and phosphocreatine concentrations using a validated method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An isotope dilution method is recommended for accuracy.[13]

-

Measure ATP and ADP levels in a separate aliquot of the supernatant using a commercial luminescence-based assay kit to assess the ATP/ADP ratio as a marker of cellular energy status.

-

-

Data Analysis:

-

Compare the levels of creatine and phosphocreatine in the prodrug-treated slices to the vehicle and GAA-treated controls. A significant increase over vehicle indicates successful conversion and uptake.

-

Evaluate the ATP/ADP ratio to determine the impact on tissue bioenergetics.

-

Protocol: Human Pharmacokinetic and Efficacy Study Design

Objective: To characterize the single-dose pharmacokinetics of this compound and assess its short-term efficacy on muscle performance.

Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

Methodology:

-

Participant Recruitment:

-

Recruit healthy, moderately active adult volunteers (e.g., n=40, aged 18-40).

-

Obtain informed consent and perform health screening. Exclude individuals with renal or hepatic impairment.

-

-

Randomization and Blinding:

-

Randomly assign participants to one of four groups: Placebo, Low-Dose Prodrug (e.g., 1.5 g), Medium-Dose Prodrug (e.g., 3.0 g), or High-Dose Prodrug (e.g., 6.0 g). Doses are molar equivalents of GAA doses used in prior studies.[10]

-

Ensure both participants and study staff are blinded to the treatment allocation.

-

-

Baseline Assessment (Day 0):

-

Collect baseline blood samples for GAA, creatine, and homocysteine analysis.

-

Conduct baseline performance tests (e.g., maximum repetitions on bench press at 70% 1-RM, handgrip strength via dynamometer).

-

-

Dosing and PK Sampling (Day 1):

-

Following an overnight fast, administer the single oral dose of the assigned intervention.

-

Collect blood samples at pre-dose (0h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose for PK analysis of the parent prodrug, GAA, and creatine.

-

-

Follow-up Assessment (e.g., Day 28):

-

For a longer-term efficacy arm, participants would continue daily dosing.

-

Repeat performance tests and blood draws for safety markers (homocysteine, kidney/liver function tests) at the end of the study period.

-

-

Data Analysis:

-

Calculate standard PK parameters (Cmax, Tmax, AUC, t½) for the prodrug and its metabolites.

-

Use ANOVA to compare changes in performance metrics and biomarker levels from baseline between the groups.

-

Future Directions and Conclusion

This compound represents a logical next step in the development of creatine-related therapeutics. Its core value lies in its potential to act as a more efficiently absorbed prodrug of GAA, the direct precursor to creatine. While the therapeutic potential of GAA itself is supported by a growing body of evidence, from improving muscle performance to showing promise in managing bioenergetic deficits in the elderly and in specific genetic disorders, the ethyl ester form remains largely unexplored.[8][9][14]

Future research must focus on directly characterizing the pharmacokinetic profile of the ethyl ester to confirm its hypothesized advantages in absorption and bioavailability over GAA. Head-to-head studies comparing its ability to raise tissue creatine levels against both GAA and creatine monohydrate are essential. Furthermore, the development of this compound for conditions like CRT deficiency, where bypassing a faulty transporter is the primary goal, warrants significant investigation.

References

-

Guanidinoacetic acid synthesis and metabolism. GAA, guanidinoacetic acid - ResearchGate. Available at: [Link]

-

Ostojic, S. M., Niess, B., Stajer, V., & Vranes, M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1733-1741. Available at: [Link]

-

Funai, A., Stella, M., Parodi, A., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. Brain Sciences, 12(1), 85. Available at: [Link]

-

Funai, A., Stella, M., Parodi, A., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. PubMed. Available at: [Link]

-

Funai, A., Stella, M., Parodi, A., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. National Institutes of Health (NIH). Available at: [Link]

-

Ostojic, S. M. (2017). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 9(6), 590. Available at: [Link]

-

Ostojic, S. M., Todorovic, N., & Stajer, V. (2021). Guanidinoacetate-Creatine Supplementation Improves Functional Performance and Muscle and Brain Bioenergetics in the Elderly: A Pilot Study. Gerontology, 68(4), 456-459. Available at: [Link]

-

CreGAAtine. (n.d.). White paper CreGAAtine. Available at: [Link]

- Jiangsu Yuanyang Pharmaceutical Co Ltd. (2012). Synthesis method of guanidinoacetic acid. Google Patents.

-

Tachikawa, M., Ikegami, A., et al. (2022). Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF. Fluids and Barriers of the CNS, 19(1), 44. Available at: [Link]

-

Ostojic, S. M., Ostojic, J., Drid, P., & Vranes, M. (2016). Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers. Journal of Investigative Medicine, 64(1), 155-161. Available at: [Link]

-

Wikipedia. (n.d.). Creatine. Available at: [Link]

-

ClinicalTrials.gov. (2017). Guanidinoacetic Acid With Creatine Compared With Creatine Alone for Tissue Bioenergetics, Hyperhomocysteinemia and Exercise Performance. Available at: [Link]

-

Ostojic, S. M. (2016). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids, 48(8), 1867-1875. Available at: [Link]

-

Bodamer, O. A., O'Brien, W. E., & Stöckler-Ipsiroglu, S. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chimica Acta, 308(1-2), 173-178. Available at: [Link]

-

Neu, A., Neuhoff, H., et al. (2008). Activation of GABA(A) receptors by guanidinoacetate: a novel pathophysiological mechanism. Neurobiology of Disease, 32(2), 344-351. Available at: [Link]

-

Jayarathna, S., et al. (2022). Guanidinoacetic acid supplementation: A narrative review of its metabolism and effects in swine and poultry. Frontiers in Veterinary Science. Available at: [Link]

-

Ostojic, S. M., et al. (2015). Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers. Nutrition Research, 35(8), 669-675. Available at: [Link]

-

Kiechel, J. R. (1980). Pharmacokinetics and metabolism of guanfacine in man: a review. British Journal of Clinical Pharmacology, 10(Suppl 1), 25S-32S. Available at: [Link]

Sources

- 1. cregaatine.com [cregaatine.com]

- 2. Creatine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanidinoacetic acid as a performance-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers [agris.fao.org]

- 11. Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of GABA(A) receptors by guanidinoacetate: a novel pathophysiological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Carbamimidoyl-acetic acid ethyl ester for creatine transporter deficiency

Technical Guide: Carbamimidoyl-Acetic Acid Ethyl Ester for Creatine Transporter Deficiency

Executive Summary

Creatine Transporter Deficiency (CTD), caused by loss-of-function mutations in SLC6A8, represents the most challenging subset of Cerebral Creatine Deficiency Syndromes (CCDS). Unlike AGAT or GAMT deficiencies, CTD is refractory to standard creatine monohydrate supplementation because the transporter required to cross the Blood-Brain Barrier (BBB) and neuronal membranes is non-functional.

This guide analyzes This compound (Guanidinoacetate Ethyl Ester, or GAA-EE), a lipophilic prodrug strategy designed to bypass the SLC6A8 transporter via passive diffusion. We critically examine its molecular rationale, synthesis, stability profile, and the specific translational hurdles observed in preclinical models, contrasting it with emerging standards like Dodecyl Creatine Ester.

Molecular Rationale & Mechanism of Action

The therapeutic logic of this compound rests on two physicochemical pivots: Lipophilicity and Metabolic Recruitment .

The Bypass Mechanism

The native SLC6A8 transporter is absent or defective in CTD patients. Native creatine (zwitterionic, polar) cannot cross the BBB lipid bilayer.

-

Modification: Esterification of the carboxyl group of Guanidinoacetic Acid (GAA) with an ethyl group masks the negative charge, significantly increasing the partition coefficient (LogP).

-

Entry: This allows the molecule to permeate the BBB via passive diffusion, independent of SLC6A8.

-

Activation: Once intracellular (glial/neuronal), ubiquitous non-specific esterases hydrolyze the ethyl ester, releasing free GAA.

-

Conversion: The brain expresses Guanidinoacetate N-methyltransferase (GAMT).[1] The released GAA is methylated to Creatine (Cr) using S-adenosylmethionine (SAMe) as a donor.[2]

Pathway Visualization

Caption: Mechanism of BBB bypass for GAA-Ethyl Ester. Unlike native creatine, the ester diffuses passively and recruits intraneuronal GAMT for conversion.

Synthesis & Stability: The Technical Hurdle

A major challenge with guanidino-acid esters is their tendency to cyclize into inactive or toxic byproducts (glycocyamidine/creatinine) under physiological conditions.

Synthesis Protocol (Acid-Catalyzed Esterification)

Note: This protocol assumes a standard laboratory setting with fume hoods.

-

Reagents: Guanidinoacetic acid (GAA), Anhydrous Ethanol, Thionyl Chloride (

). -

Reaction:

-

Suspend GAA (1 eq) in anhydrous ethanol (excess) at 0°C.

-

Dropwise addition of

(1.2 eq) to generate HCl in situ. -

Reflux for 4–6 hours.

-

Critical Step: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Ether to obtain the hydrochloride salt.

-

-

Yield Check: Verify structure via

-NMR and Mass Spectrometry (Expected m/z for

Stability & Cyclization

Researchers must monitor the spontaneous cyclization of this compound into glycocyamidine (the GAA equivalent of creatinine).

-

Stability Assay: Incubate 100 µM GAA-EE in Phosphate Buffered Saline (pH 7.4) at 37°C.

-

Detection: HPLC-UV (210 nm) or LC-MS/MS over 24 hours.

-

Risk: Rapid cyclization reduces bioavailability and increases renal load. Diacetyl protection strategies have been explored to mitigate this but add metabolic complexity [1].

Preclinical Evaluation Framework

To validate this molecule for CTD, a rigorous testing hierarchy is required.

In Vitro: BBB Permeability

Do not rely solely on PAMPA (Parallel Artificial Membrane Permeability Assay). Use a cell-based model to account for efflux transporters.

-

Model: Primary Porcine Brain Endothelial Cells (PBEC) or hCMEC/D3 cell line.

-

Control: Radiolabeled [14C]-Creatine (should show low transport in SLC6A8-blocked cells).

-

Test: Incubate with GAA-EE (10–100 µM). Measure apical-to-basolateral transport.

-

Success Metric:

.

Ex Vivo: The "Adriano" Viability & Conversion Test

This is the critical " go/no-go " experiment. Previous studies on diacetyl-GAA ethyl ester showed improved tissue viability but failed to increase phosphocreatine levels , suggesting a bottleneck in the conversion of ester

Protocol:

-

Preparation: Prepare hippocampal slices (400 µm) from Wild Type or Slc6a8-/y mice.

-

Blockade: Treat slices with

-guanidinopropionic acid ( -

Treatment: Perfusion with GAA-EE (50–500 µM) for 3–6 hours.

-

Readout:

-

Viability: Electrophysiological population spikes (PS) recovery.

-

Metabolomics: LC-MS/MS quantification of intracellular Creatine and Phosphocreatine (PCr).

-

Safety: Measure free GAA levels (accumulation of GAA is neurotoxic and epileptogenic).

-

Data Interpretation Table

| Parameter | Ideal Candidate Profile | GAA-EE (Observed Risks) | Dodecyl Creatine Ester (Reference Standard) |

| LogP | 1.5 – 3.0 | ~0.5 (Low lipophilicity gain) | > 4.0 (High lipophilicity) |

| BBB Crossing | High Passive Diffusion | Moderate | High |

| Conversion Efficiency | 100% to Creatine | Variable (Dependent on GAMT) | High (Esterase only) |

| Neurotoxicity | None | High Risk (If GAA accumulates) | Low |

| Stability | >24h in plasma | Low (Cyclization prone) | Moderate |

Critical Analysis: The "Prodrug" Trap

While this compound is a logical chemical design, current literature suggests significant translational friction.

-

The Methylation Bottleneck: Even if GAA-EE crosses the BBB and hydrolyzes to GAA, the brain must methylate it to Creatine. This requires SAMe.[2] In CTD, the machinery (GAMT) is present, but the flux may be insufficient to restore the massive creatine pool required (mM concentrations) without depleting methyl donors [2].

-

GAA Toxicity: Elevated brain GAA is the hallmark of GAMT deficiency, which causes seizures. If GAA-EE delivers GAA faster than GAMT can convert it, you risk inducing a secondary GAMT-deficiency phenotype (seizures/toxicity) [1].

-

Alternative Success: Dodecyl Creatine Ester (DCE) has shown superior results in Slc6a8 knockout mice. DCE incorporates creatine directly, requiring only esterase cleavage, bypassing the need for GAMT methylation and avoiding the GAA toxicity risk [3].

Comparative Workflow Visualization

Caption: Comparative efficacy pathways. GAA-EE carries a toxicity risk due to the intermediate GAA step, whereas DCE converts directly to Creatine.

References

-

Adriano, E., et al. (2018).[3] "Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency." Frontiers in Cellular Neuroscience.

-

Braissant, O., et al. (2011). "Creatine deficiency syndromes and the importance of creatine synthesis in the brain." Amino Acids.[2][4][5]

-

Trotier-Faurion, A., et al. (2013). "Synthesis and Biological Evaluation of New Creatine Fatty Esters Revealed Dodecyl Creatine Ester as a Promising Drug Candidate for the Treatment of Creatine Transporter Deficiency." Journal of Medicinal Chemistry.

-

Tachikawa, M., et al. (2012). "Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers."[4][6][7][8] Journal of Inherited Metabolic Disease.

Sources

- 1. The blood-brain barrier transport and cerebral distribution of guanidinoacetate in rats: involvement of creatine and taurine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Creatine - Wikipedia [en.wikipedia.org]

- 3. Creatine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Carbamimidoyl-acetic acid ethyl ester in different solvents

Technical Whitepaper: Solubility & Stability Profile of Ethyl Carbamimidoylacetate

Executive Summary & Compound Identification

Ethyl Carbamimidoylacetate (also known as Ethyl amidinoacetate or Ethyl 3-amino-3-iminopropanoate) is a critical "binucleophilic" building block used extensively in the synthesis of nitrogen heterocycles, particularly pyrimidines and imidazoles.

Critical Distinction (Safety & Specificity): Researchers must strictly distinguish this compound from Azidoacetic acid ethyl ester. While chemically distinct, they often appear in similar search clusters due to CAS proximity. This guide focuses exclusively on the amidine derivative, typically handled as the Hydrochloride (HCl) salt due to the instability of the free base.

-

Target Compound: Ethyl Carbamimidoylacetate Hydrochloride

-

Functional Groups: Amidine (Basic, hydrophilic), Ester (Neutral, lipophilic), HCl (Ionic).

-

Primary Challenge: The molecule exhibits "Time-Dependent Solubility" in protic solvents due to competing hydrolysis pathways.

Physicochemical Solubility Profile

The solubility of Ethyl Carbamimidoylacetate HCl is governed by its ionic lattice energy versus the solvation power of the medium. As an ionic salt, it defies standard "LogP" predictions applicable to neutral organics.

Table 1: Solubility & Stability Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Stability Risk | Application Context |

| Polar Protic | Water (pH 7) | High (>100 mg/mL) | Critical (Hydrolysis) | Not recommended for storage. Use immediately. |

| Polar Protic | Ethanol (Abs.) | Moderate (20–50 mg/mL) | Moderate | Preferred for recrystallization (often with Ether). |

| Polar Protic | Methanol | High (>50 mg/mL) | High (Transesterification) | Avoid if ethyl ester integrity is crucial. |

| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Low | Ideal for nucleophilic substitution reactions. |

| Polar Aprotic | Acetonitrile | Low (<5 mg/mL) | High | Useful as an antisolvent or slurry medium. |

| Non-Polar | Diethyl Ether | Insoluble | Stable | Standard "crashing out" (precipitation) solvent. |

| Non-Polar | Hexane / Toluene | Insoluble | Stable | Used to wash away non-polar impurities. |

Expert Insight: The "Moderate" solubility in ethanol is the most strategically valuable. It allows for purification by dissolving the salt in hot ethanol and precipitating it by adding cold diethyl ether (the "Solvent/Anti-solvent" technique).

Mechanistic Analysis: The Instability Factor

Understanding why solubility changes over time is vital for reproducible results. In solution, this molecule is not static.[1][2][3][4][5]

Degradation Pathways

In protic solvents (Water, MeOH), the amidine carbon is electrophilic.

-

Hydrolysis: Water attacks the amidine carbon, releasing ammonia and forming the amide (Ethyl malonamate).

-

Cyclization: Under basic conditions (pH > 8), the free base can self-cyclize or polymerize.

Visualization of Degradation Logic

Figure 1: Competing degradation pathways affecting solubility measurements. Note that the "Free Base" is a transient species that rapidly degrades.

Validated Experimental Protocols

To ensure data integrity, use the Modified Shake-Flask Method optimized for unstable hygroscopic salts.

Protocol A: Kinetic Solubility Determination

Use this protocol to determine how much compound dissolves before degradation becomes significant.

-

Preparation: Dry the solvent using molecular sieves (3Å for Ethanol/DMSO) to <50 ppm water content.

-

Saturation: Add excess Ethyl Carbamimidoylacetate HCl (approx. 200 mg) to 1 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 20°C for exactly 15 minutes .

-

Why 15 mins? Standard 24h equilibration allows significant hydrolysis in protic solvents, yielding false "high" solubility data due to degradation products.

-

-

Filtration: Rapidly filter through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze immediately via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

-

Note: The TFA maintains acidic pH, stabilizing the amidine during analysis.

-

Protocol B: Purification via Recrystallization

Standard operating procedure for recovering high-purity material.

-

Dissolve crude solid in minimum boiling Ethanol .

-

Filter hot to remove inorganic salts (e.g., NH4Cl).

-

Cool to room temperature.

-

Add Diethyl Ether dropwise until turbidity persists.

-

Store at -20°C for 12 hours. White needles of the HCl salt will form.[6]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application.

Figure 2: Decision matrix for solvent selection based on experimental goals.

References

- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis of amidines).

-

Organic Syntheses. (1941).[6] Glycine ethyl ester hydrochloride (Homologous amidine synthesis/handling).[6][7] Link

-

National Institutes of Health (NIH). Decomposition of Guanidines and Amidines in Aqueous Solution. (Mechanistic stability data).[4][8] Link

-

BenchChem. 2-(Diethylamino)ethyl chloride hydrochloride Solubility Data. (Comparative solubility of amine/amidine salts). Link

-

ResearchGate. Solubility behavior of amidine derivatives. (General solubility trends for amidine HCl salts). Link

Sources

- 1. Amidine synthesis by imidoylation [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]